8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a hydroxy group at the 8th position, a phenyl group attached to the 1,3,4-oxadiazole ring, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Coupling with the chromen-2-one core: The 1,3,4-oxadiazole derivative is then coupled with a chromen-2-one precursor through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3) can be used.
Major Products Formed
Oxidation: Formation of 8-oxo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a ligand for benzodiazepine receptors, exhibiting sedative-hypnotic, anxiolytic, and anticonvulsant activities.
Material Science: Investigation of its photophysical properties for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Evaluation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets:
Benzodiazepine Receptors: The compound binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Photophysical Properties: The chromen-2-one core and oxadiazole ring contribute to its fluorescence properties, making it useful in optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 8-hydroxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 8-hydroxy-3-(5-phenyl-1,2,4-oxadiazol-2-yl)-2H-chromen-2-one
Uniqueness
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, phenyl-substituted oxadiazole ring, and chromen-2-one core makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-13-8-4-7-11-9-12(17(21)22-14(11)13)16-19-18-15(23-16)10-5-2-1-3-6-10/h1-9,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJAKFZUGKIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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